![molecular formula C16H10N2O2 B3060684 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione CAS No. 63786-62-9](/img/structure/B3060684.png)
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione
Overview
Description
“2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzimidazole group and the indan-1,3-dione group. These groups contain multiple ring structures, which can lead to a variety of possible isomers .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the benzimidazole and indan-1,3-dione groups. These groups can participate in a variety of chemical reactions, including those involving nucleophilic substitution and electrophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole group could potentially increase the compound’s stability and solubility in certain solvents .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione, also known as 2-(3-Hydrobenzimidazol-2-ylidene)indane-1,3-dione:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of benzimidazole, including this compound, exhibit strong activity against a variety of bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics and antifungal medications .
Anticancer Properties
Studies have demonstrated that benzimidazole derivatives can inhibit the growth of cancer cells. This compound, in particular, has been investigated for its cytotoxic effects on various cancer cell lines, showing potential as a chemotherapeutic agent. Its ability to induce apoptosis in cancer cells is a key area of interest .
Antiviral Applications
The structure of this compound allows it to interact with viral enzymes and proteins, potentially inhibiting viral replication. Research has explored its efficacy against viruses such as HIV and hepatitis, suggesting it could be developed into antiviral drugs .
Antiparasitic Uses
This compound has been studied for its effectiveness against parasitic infections. It has shown promising results in inhibiting the growth of parasites like Plasmodium falciparum, which causes malaria, and Trypanosoma brucei, responsible for sleeping sickness .
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases. Its ability to inhibit key enzymes involved in inflammation, such as COX-2, is particularly noteworthy .
Antioxidant Properties
The compound has been found to possess significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and damage, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. For example, its inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as improved thermal stability and conductivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-hydroxyinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-14-9-5-1-2-6-10(9)15(20)13(14)16-17-11-7-3-4-8-12(11)18-16/h1-8,19H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJISBMOFNDKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC=CC=C4N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419593 | |
Record name | 2-(3-HYDROBENZIMIDAZOL-2-YLIDENE)INDANE-1,3-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63786-62-9 | |
Record name | NSC366216 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-HYDROBENZIMIDAZOL-2-YLIDENE)INDANE-1,3-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-DIHYDRO-BENZOIMIDAZOL-2-YLIDENE)-INDAN-1,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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